N-phenylthiomorpholine-4-carboxamide
Description
N-Phenylthiomorpholine-4-carboxamide is a carboxamide derivative featuring a thiomorpholine core, where a sulfur atom replaces the oxygen atom in the morpholine ring. This structural modification enhances lipophilicity and alters electronic properties compared to its oxygen-containing analog, N-phenylmorpholine-4-carboxamide . The thiomorpholine variant’s sulfur atom may further influence solubility, bioavailability, and binding affinity in biological systems.
Properties
IUPAC Name |
N-phenylthiomorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZCCMZQRAUQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification methods. Continuous flow reactors and automated purification systems can be employed to enhance the yield and purity of the compound. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-phenylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxamide group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Research has indicated its potential as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases.
Industry: It can be used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-phenylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular pathways involved can vary depending on the specific application and target organism. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with fungal cell membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The following table summarizes key structural and synthetic differences between N-phenylthiomorpholine-4-carboxamide and related compounds:
Key Observations:
Heterocycle Impact :
- The thiomorpholine core (vs. morpholine) introduces sulfur, which increases electron density and may enhance metabolic stability compared to oxygen-containing analogs .
- Thiophene (Compound 11) and thiazole () derivatives exhibit planar aromatic systems, favoring π-π stacking interactions, whereas thiomorpholine’s saturated ring may improve conformational flexibility .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano in Compound 11) and electron-donating groups (e.g., methoxy in Compound 12) modulate reactivity and binding. Thiomorpholine’s phenyl group may sterically hinder interactions compared to smaller substituents .
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